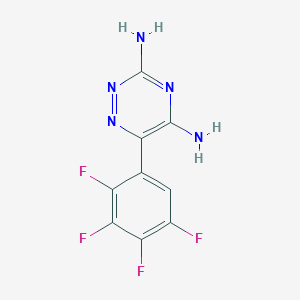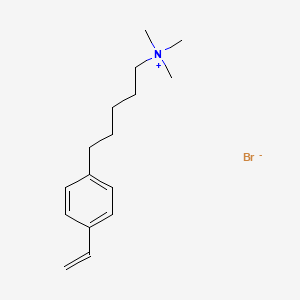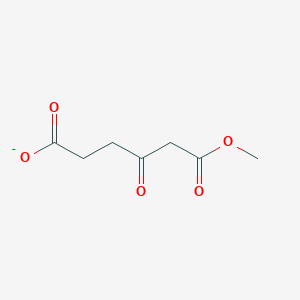
6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine is a fluorinated aromatic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tetrafluorophenyl group attached to a triazine ring, which imparts unique chemical and physical properties. The fluorine atoms in the phenyl ring enhance the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,3,4,5-tetrafluoroaniline with cyanogen chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazine ring. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The triazine ring structure allows for interactions with nucleic acids and other biomolecules, potentially affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine: A closely related compound with similar structural features but different substitution patterns.
2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine: Another triazine derivative with variations in the fluorine substitution on the phenyl ring.
Uniqueness
6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
191872-72-7 |
|---|---|
Molecular Formula |
C9H5F4N5 |
Molecular Weight |
259.16 g/mol |
IUPAC Name |
6-(2,3,4,5-tetrafluorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H5F4N5/c10-3-1-2(4(11)6(13)5(3)12)7-8(14)16-9(15)18-17-7/h1H,(H4,14,15,16,18) |
InChI Key |
VRAVMHXIPMWWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)



![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)

![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
